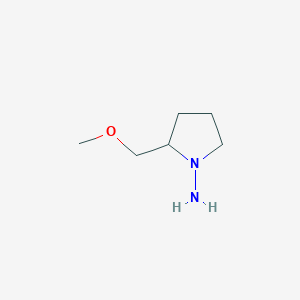

(S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organometallic Compounds - Organomercury Compounds - Phenylmercury Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-(methoxymethyl)pyrrolidin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-9-5-6-3-2-4-8(6)7/h6H,2-5,7H2,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWSIKGOGLDNQBZ-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CCCN1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@@H]1CCCN1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear, light yellow liquid; [Aldrich MSDS] | |

| Record name | (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10278 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

59983-39-0 | |

| Record name | (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Role of Chirality in Modern Chemistry and the Significance of SAMP

An In-depth Technical Guide to the Core Basic Properties and Applications of (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP)

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic and medicinal chemistry, the control of stereochemistry is not merely a matter of academic curiosity but a critical determinant of biological activity and therapeutic efficacy.[1][2] Chiral molecules, or enantiomers, often exhibit profoundly different pharmacological and toxicological profiles. Consequently, the ability to selectively synthesize a single enantiomer of a chiral compound is a cornerstone of contemporary drug discovery and development.[2] this compound, commonly known by the acronym SAMP, is a powerful and widely utilized chiral auxiliary that has revolutionized the field of asymmetric synthesis.[3][4] Developed from the readily available chiral pool starting material, (S)-proline, SAMP provides a robust and predictable method for the asymmetric alkylation of ketones and aldehydes, enabling the synthesis of a vast array of enantiomerically enriched compounds.[3][5][6] This technical guide provides an in-depth exploration of the fundamental properties of SAMP, the mechanistic underpinnings of its application, and detailed protocols for its use in asymmetric synthesis.

Physicochemical Properties of this compound (SAMP)

A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe utilization in the laboratory. The following table summarizes the key physicochemical data for SAMP.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₄N₂O | [7][8][] |

| Molecular Weight | 130.19 g/mol | [7][8] |

| Appearance | Clear, colorless to light yellow liquid | [7][] |

| Boiling Point | 42 °C at 1.8 mmHg | [][10] |

| Density | 0.97 g/mL at 25 °C | [] |

| Refractive Index (n20/D) | 1.465 (lit.) | |

| Optical Activity ([α]20/D) | -79° (neat) | |

| Enantiomeric Excess (ee) | ≥97% (GLC) | |

| CAS Number | 59983-39-0 | [7][8] |

| IUPAC Name | (2S)-2-(methoxymethyl)pyrrolidin-1-amine | [7][] |

Core Application: Asymmetric Alkylation via the SAMP/RAMP Hydrazone Method

The primary and most impactful application of SAMP is in the diastereoselective alkylation of ketones and aldehydes, a method pioneered by E. J. Corey and Dieter Enders.[5][11] This powerful technique, often referred to as the SAMP/RAMP hydrazone method, allows for the introduction of an alkyl group at the α-position of a carbonyl compound with a high degree of stereocontrol.[5][11]

The Principle of Asymmetric Induction with SAMP

The efficacy of SAMP as a chiral auxiliary lies in its ability to direct the approach of an incoming electrophile to one face of a nucleophilic intermediate. The overall process can be dissected into three key stages:

-

Hydrazone Formation: The ketone or aldehyde is condensed with SAMP to form a chiral hydrazone. This step covalently links the chiral auxiliary to the carbonyl compound.[5][11]

-

Stereoselective Deprotonation and Alkylation: The hydrazone is then treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to generate a resonance-stabilized azaenolate.[11][12] The key to the stereoselectivity of this process is the formation of a rigid, chelated six-membered ring transition state involving the lithium cation, the nitrogen atom of the azaenolate, and the oxygen atom of the methoxymethyl group of SAMP.[5][12][13] This chelation, coupled with the steric bulk of the pyrrolidine ring, effectively blocks one face of the azaenolate, forcing the incoming electrophile to attack from the less hindered face.[12][13]

-

Cleavage of the Auxiliary: After the alkylation step, the chiral auxiliary is cleaved from the newly formed chiral hydrazone to yield the desired α-alkylated ketone or aldehyde and regenerate the auxiliary, which can often be recovered and reused.[5][13] Cleavage is typically achieved through ozonolysis or by quaternization with methyl iodide followed by hydrolysis.[5][13]

General Workflow for SAMP-Mediated Asymmetric Alkylation

The following diagram illustrates the general workflow of the SAMP hydrazone method for asymmetric alkylation.

Caption: Step-by-step workflow for the synthesis of (S)-(+)-4-methyl-3-heptanone.

Procedure:

Part A: Formation of 3-Pentanone SAMP Hydrazone [14]

-

To a flask equipped with a condenser and under an argon atmosphere, add 3-pentanone and this compound (SAMP).

-

Heat the mixture at 60 °C overnight.

-

After cooling to room temperature, dilute the crude product with diethyl ether and wash with water.

-

Separate the organic layer, dry it over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude hydrazone by distillation to obtain a colorless oil.

Part B: Asymmetric Alkylation [14]

-

Dissolve the purified 3-pentanone SAMP hydrazone in anhydrous tetrahydrofuran (THF) in a flask under an argon atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of lithium diisopropylamide (LDA) dropwise via syringe.

-

Stir the resulting orange-red solution at 0 °C for 4 hours.

-

Cool the reaction mixture to -95 °C using a liquid nitrogen/pentane bath.

-

Add ethyl iodide dropwise to the cold solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

Part C: Cleavage of the Chiral Auxiliary and Isolation of the Product [15]

-

Transfer the reaction mixture from Part B into a flask containing a vigorously stirred mixture of diethyl ether and a saturated aqueous solution of oxalic acid.

-

Monitor the hydrolysis of the hydrazone by thin-layer chromatography (TLC).

-

Once the reaction is complete, separate the layers.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation to afford (S)-(+)-4-methyl-3-heptanone.

Analysis of Stereochemical Outcome: Determination of Enantiomeric Excess

The success of an asymmetric synthesis is quantified by the enantiomeric excess (ee) of the product. The determination of ee is a critical step in validating the efficacy of the chiral auxiliary and the reaction conditions.

Methods for Determining Enantiomeric Excess:

-

Chiral Gas Chromatography (GC): This is a common and effective method for determining the ee of volatile compounds like ketones. [16]The sample is passed through a GC column containing a chiral stationary phase, which differentially interacts with the two enantiomers, leading to their separation. The relative peak areas in the chromatogram correspond to the ratio of the enantiomers.

-

Chiral High-Performance Liquid Chromatography (HPLC): For less volatile or thermally labile compounds, chiral HPLC is the method of choice. [17]Similar to chiral GC, separation is achieved on a column with a chiral stationary phase. UV or other suitable detectors are used for quantification. [17]* NMR Spectroscopy with Chiral Shift Reagents: In some cases, nuclear magnetic resonance (NMR) spectroscopy can be used to determine ee. The addition of a chiral lanthanide shift reagent can induce different chemical shifts for corresponding protons in the two enantiomers, allowing for their integration and the calculation of the enantiomeric ratio.

Sample Protocol: Enantiomeric Excess Determination by Chiral GC

-

Sample Preparation: Prepare a dilute solution of the purified (S)-(+)-4-methyl-3-heptanone in a suitable solvent (e.g., hexane or diethyl ether).

-

Instrument Setup:

-

GC Column: Use a capillary column with a chiral stationary phase (e.g., a cyclodextrin-based column).

-

Injector and Detector: Set appropriate temperatures for the injector and flame ionization detector (FID).

-

Oven Program: Develop a temperature program that provides baseline separation of the two enantiomers.

-

-

Analysis:

-

Inject a sample of the racemic 4-methyl-3-heptanone to determine the retention times of both the (S) and (R) enantiomers.

-

Inject the sample of the synthesized (S)-(+)-4-methyl-3-heptanone.

-

Integrate the peak areas for the two enantiomers in the resulting chromatogram.

-

-

Calculation of Enantiomeric Excess:

-

ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

-

Conclusion and Future Outlook

This compound (SAMP) stands as a testament to the power of chiral auxiliaries in asymmetric synthesis. Its development has provided chemists with a reliable and versatile tool for the construction of enantiomerically enriched molecules, which are of paramount importance in the pharmaceutical and agrochemical industries. The principles of stereochemical control demonstrated by the SAMP/RAMP hydrazone methodology continue to inspire the design of new and even more efficient chiral reagents and catalysts. As the demand for enantiomerically pure compounds grows, the legacy and practical utility of SAMP are certain to endure.

Logical Relationships of SAMP Applications

Caption: Logical relationships of SAMP's role and applications.

References

Sources

- 1. benchchem.com [benchchem.com]

- 2. Diastereoselective synthesis using chiral auxiliary | Edgars Suna Group [ospt.osi.lv]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. This compound CAS#: 59983-39-0 [amp.chemicalbook.com]

- 5. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]

- 6. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 7. This compound | C6H14N2O | CID 7156993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (S)-(-)-1-Amino-2-(methoxymethyl)-pyrrolidine [webbook.nist.gov]

- 10. fishersci.com [fishersci.com]

- 11. benchchem.com [benchchem.com]

- 12. The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemtube3d.com [chemtube3d.com]

- 14. web.mit.edu [web.mit.edu]

- 15. pubs.acs.org [pubs.acs.org]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

(S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP): A Comprehensive Technical Guide to a Cornerstone of Asymmetric Synthesis

(S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine , commonly known as SAMP, is a chiral auxiliary that has revolutionized the field of asymmetric synthesis. Its remarkable ability to control the stereochemical outcome of reactions has made it an indispensable tool for chemists in academia and the pharmaceutical industry. This guide provides an in-depth exploration of SAMP, from its fundamental properties and synthesis to its mechanistic intricacies and practical applications in the stereoselective formation of carbon-carbon bonds.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe use in the laboratory.

| Property | Value | Reference |

| CAS Number | 59983-39-0 | [1] |

| Molecular Formula | C₆H₁₄N₂O | [1][2] |

| Molecular Weight | 130.19 g/mol | [1] |

| Appearance | Clear, light yellow liquid | [1] |

| Density | 0.97 g/mL at 25 °C | [3] |

| Boiling Point | 42 °C at 1.8 mmHg | [3] |

| Optical Rotation | [α]20/D −79°, neat | [3] |

| Refractive Index | n20/D 1.465 | [3] |

| Flash Point | 72 °C (161.6 °F) - closed cup | [3] |

Safety and Handling: this compound is classified as a combustible liquid that causes skin and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including eye shields and gloves, should be worn when handling this compound.[3] It should be stored in a well-ventilated place, away from heat and open flames.[4]

The Genesis of a Chiral Auxiliary: Synthesis of SAMP

The practical utility of SAMP is underscored by its accessible synthesis from the chiral pool, most commonly starting from the naturally occurring amino acid (S)-proline. The synthesis is a multi-step process that establishes the key structural features of the auxiliary.

A representative synthetic route is detailed in Organic Syntheses.[5] The key transformations involve the reduction of the carboxylic acid, methylation of the resulting alcohol, and subsequent conversion to the N-amino group. This accessibility from a readily available and inexpensive starting material has been a significant factor in the widespread adoption of SAMP in asymmetric synthesis.

The Core of Asymmetric Induction: The SAMP Hydrazone Method

The power of SAMP lies in its application in the Enders SAMP/RAMP hydrazone alkylation reaction, a robust method for the asymmetric α-alkylation of ketones and aldehydes.[6] This methodology is a cornerstone of modern organic synthesis, enabling the creation of chiral molecules with high enantiomeric purity.

Mechanism of Stereocontrol

The stereochemical outcome of the SAMP-hydrazone method is a direct consequence of a highly organized transition state. The process can be broken down into three key steps:

-

Hydrazone Formation: The aldehyde or ketone is condensed with SAMP to form a chiral hydrazone. This reaction is typically straightforward and proceeds in high yield.[7]

-

Azaenolate Formation: The hydrazone is then deprotonated at the α-carbon using a strong, non-nucleophilic base, typically lithium diisopropylamide (LDA), to form a rigid, chelated lithium azaenolate.[6][8] The chelation between the lithium cation, the nitrogen atom of the hydrazone, and the oxygen atom of the methoxymethyl group creates a conformationally locked bicyclic system. This rigid structure effectively shields one face of the azaenolate.

-

Stereoselective Alkylation: The azaenolate then reacts with an electrophile, such as an alkyl halide. The electrophile approaches from the less sterically hindered face of the azaenolate, leading to the formation of a new carbon-carbon bond with a high degree of stereocontrol.[8]

-

Auxiliary Cleavage: The final step involves the cleavage of the N-N bond of the hydrazone to release the chiral α-substituted carbonyl compound and recover the SAMP auxiliary. This is typically achieved through ozonolysis or hydrolysis.[6]

Figure 1: The Enders SAMP Hydrazone Alkylation Workflow.

Experimental Protocol: Asymmetric Alkylation of a Ketone

The following is a representative, detailed protocol for the asymmetric α-alkylation of a ketone using SAMP.

Step 1: Formation of the SAMP Hydrazone

-

To a solution of this compound (SAMP) (1.2 equivalents) in a suitable solvent such as diethyl ether or THF, add the ketone (1.0 equivalent).

-

The mixture is stirred at room temperature or gently heated (e.g., 60 °C) under an inert atmosphere (e.g., argon) for 12-24 hours.[7]

-

The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the solvent is removed under reduced pressure, and the crude hydrazone is purified by distillation or chromatography.

Step 2: Deprotonation and Alkylation

-

A solution of the purified SAMP hydrazone in dry THF is cooled to -78 °C under an inert atmosphere.

-

A solution of lithium diisopropylamide (LDA) (1.2-1.5 equivalents) in THF is added dropwise, and the mixture is stirred at this temperature for 2-4 hours to ensure complete formation of the azaenolate.

-

The electrophile (e.g., an alkyl halide, 1.5-2.0 equivalents) is then added slowly to the cooled solution.

-

The reaction mixture is stirred at -78 °C for several hours and then allowed to warm slowly to room temperature overnight.

Step 3: Cleavage of the Alkylated Hydrazone

-

The reaction mixture is cooled to -78 °C, and a stream of ozone is bubbled through the solution until a blue color persists, indicating complete consumption of the hydrazone.

-

The excess ozone is removed by purging with argon or nitrogen.

-

The ozonide is then reductively quenched, for example, by the addition of dimethyl sulfide or triphenylphosphine.

-

The mixture is allowed to warm to room temperature, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography to afford the optically active α-alkylated ketone.

Scope and Applications in Complex Molecule Synthesis

The SAMP/RAMP hydrazone methodology is not limited to simple alkylations. It has been successfully applied to a wide range of electrophiles and has been a key strategy in the total synthesis of numerous natural products and biologically active molecules.

Notable examples include:

-

Synthesis of (-)-C10-demethyl arteannuin B: An analog of the potent antimalarial drug artemisinin.[6]

-

Synthesis of (-)-denticulatin A and B: Polypropionate metabolites with interesting biological profiles.[6]

-

Synthesis of zaragozic acid A: A potent inhibitor of squalene synthase.[6]

-

Synthesis of epothilone A and B: A class of highly effective anticancer agents.[6]

The versatility of this methodology is further demonstrated by its use in diastereoselective Michael additions, aldol reactions, and the synthesis of α-silylated carbonyl compounds.[9][10]

Conclusion: An Enduring Legacy in Asymmetric Catalysis

This compound has firmly established itself as a powerful and reliable chiral auxiliary in the chemist's toolbox. The predictability of its stereochemical control, coupled with its ready availability and the robustness of the hydrazone methodology, has made it a workhorse in asymmetric synthesis. For researchers and drug development professionals, a deep understanding of the principles and practical applications of SAMP is essential for the design and execution of efficient and stereoselective synthetic routes to complex chiral molecules.

References

-

(S)-(−)-1-Amino-2-(methoxymethyl)pyrrolidine. Sigma-Aldrich.

-

Enders, D.; Fey, P.; Kipphardt, H. (S)-(−)-1-AMINO-2-METHOXYMETHYLPYRROLIDINE (SAMP) AND (R)-(+)-1-AMINO-2-METHOXYMETHYLPYRROLIDINE (RAMP), VERSATILE CHIRAL AUXILIARIES. Org. Synth.1987 , 65, 173.

-

This compound. PubChem.

-

This compound 95%. Sigma-Aldrich.

-

(S)-(-)-1-Amino-2-(methoxymethyl)-pyrrolidine. NIST WebBook.

-

Recent Advances in the Applications of SAMP/RAMP as Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [URL]([Link] PRAMP_as_Chiral_Auxiliaries_in_Asymmetric_Synthesis)

-

Enders SAMP/RAMP hydrazone-alkylation reaction. Wikipedia.

-

(S)-(-)-1-Amino-2-(methoxymethyl)-pyrrolidine. NIST WebBook.

-

(S)-(-)-1-amino-2-methoxypyrrolidine (SAMP) and (R)-(+)-1-amino-2-methoxypyrrolidine (RAMP) as versatile chiral auxiliaries. ResearchGate.

-

This compound Chemical Properties. ChemicalBook.

-

CAS 59983-39-0 this compound. BOC Sciences.

-

ASYMMETRIC SYNTHESES USING THE SAMP-/RAMP- HYDRAZONE METHOD: (S)-(+)-4-METHYL-3-HEPTANONE. MIT.

-

Asymmetric Synthesis of 2-Substituted Oxetan-3-ones via Metalated SAMP/RAMP Hydrazones. J. Org. Chem.2016 , 81 (17), 7899–7906.

-

1-Amino-2-Methoxymethyl-1-Pyrrolidine (RAMP and SAMP) 1. ResearchGate.

-

The SAMP-/RAMP-hydrazone methodology in asymmetric synthesis of 4S-ferrugineone and 4S,5S-ferrugineol: The pheromones of palm we. ResearchGate.

-

Asymmetic Alkylation of SAMP Hydrazone. ChemTube3D.

-

(R)-(+)-1-AMINO-2-(METHOXYMETHYL)PYRROLIDINE 72748-99-3 wiki. Guidechem.

-

SAFETY DATA SHEET. Fisher Scientific.

Sources

- 1. This compound | C6H14N2O | CID 7156993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (S)-(-)-1-Amino-2-(methoxymethyl)-pyrrolidine [webbook.nist.gov]

- 3. This compound 95 59983-39-0 [sigmaaldrich.com]

- 4. fishersci.com [fishersci.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]

- 7. web.mit.edu [web.mit.edu]

- 8. chemtube3d.com [chemtube3d.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The SAMP Chiral Auxiliary: A Technical Guide to Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the precise control of stereochemistry is paramount. The biological activity of pharmaceuticals and other complex molecules is intrinsically tied to their three-dimensional structure, making the development of efficient methods for asymmetric synthesis a critical endeavor. Among the arsenal of tools available to the synthetic chemist, chiral auxiliaries represent a robust and reliable strategy for introducing chirality.[1] This in-depth technical guide focuses on one of the most powerful and versatile of these: (S)-1-amino-2-methoxymethylpyrrolidine , more commonly known as SAMP .

Developed and pioneered by E. J. Corey and Dieter Enders, the SAMP chiral auxiliary, along with its enantiomer RAMP ((R)-1-amino-2-methoxymethylpyrrolidine), has revolutionized the asymmetric α-alkylation of aldehydes and ketones.[2] The "SAMP/RAMP hydrazone methodology" provides a predictable and highly stereoselective pathway to a vast array of enantiomerically enriched building blocks, crucial for the synthesis of natural products and medicinally important compounds.[3][4] This guide will delve into the core principles of the SAMP auxiliary, from its synthesis and mechanism of action to detailed experimental protocols and applications, providing the reader with a comprehensive understanding of this invaluable synthetic tool.

The Foundation: Structure, Synthesis, and Core Principles

The efficacy of SAMP as a chiral auxiliary stems from its unique structural features. Derived from the readily available chiral pool amino acid (S)-proline, SAMP possesses a rigid pyrrolidine ring that effectively shields one face of a reactive intermediate.[1][5] The key to its high degree of stereocontrol lies in the methoxymethyl group at the C2 position. This group plays a crucial role in the formation of a rigid, internally chelated transition state, which is fundamental to the mechanism of asymmetric induction.[6]

Synthesis of SAMP

The synthesis of SAMP from (S)-proline is a well-established, multi-step process that has been optimized to avoid the use of hazardous nitrosamine intermediates.[5] The procedure, detailed in Organic Syntheses, involves the initial protection and reduction of the carboxylic acid, followed by methylation of the resulting alcohol. The final key step is an N-amination via a Hofmann degradation, which circumvents the problematic nitrosamine route.[5] The entire six-step sequence can be completed within a week, providing access to this valuable chiral auxiliary.[5] A simplified overview of the synthetic route is presented below.

Caption: Simplified synthetic pathway to SAMP from (S)-proline.

The SAMP/RAMP Hydrazone Methodology: Mechanism of Asymmetric Alkylation

The cornerstone of the SAMP auxiliary's utility is its application in the asymmetric α-alkylation of ketones and aldehydes. This process is typically a three-step sequence:

-

Hydrazone Formation: The carbonyl compound is condensed with SAMP to form the corresponding chiral hydrazone.[2]

-

Stereoselective Alkylation: The hydrazone is deprotonated with a strong base, such as lithium diisopropylamide (LDA), to form a resonance-stabilized azaenolate. This intermediate is then alkylated with an electrophile.[2][6]

-

Auxiliary Cleavage: The chiral auxiliary is removed to reveal the α-alkylated carbonyl compound in high enantiomeric purity.[2]

The remarkable stereoselectivity of this method is a direct consequence of the rigid, chelated structure of the lithiated azaenolate intermediate. The lithium cation is coordinated by both the nitrogen of the azaenolate and the oxygen of the methoxymethyl group, creating a conformationally locked five-membered ring.[6][7] This chelation, combined with the steric bulk of the pyrrolidine ring, effectively blocks one face of the azaenolate, forcing the electrophile to approach from the less hindered side.[7] This results in a highly predictable and controlled formation of the new stereocenter.

Caption: General workflow of the SAMP-hydrazone mediated asymmetric alkylation.

Experimental Protocols: A Practical Guide

The following sections provide detailed, step-by-step methodologies for the key experiments in the SAMP/RAMP hydrazone alkylation sequence.

Formation of the SAMP Hydrazone

This protocol describes the formation of a SAMP hydrazone from a generic ketone.

-

Materials: (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP), ketone, anhydrous solvent (e.g., diethyl ether or THF), drying agent (e.g., magnesium sulfate).

-

Procedure: a. To a solution of the ketone (1.0 eq) in the anhydrous solvent, add SAMP (1.1-1.2 eq). b. Stir the reaction mixture at room temperature or with gentle heating (e.g., 60 °C) under an inert atmosphere (e.g., argon) overnight.[8] c. Monitor the reaction by TLC or GC until the starting ketone is consumed. d. Remove the solvent under reduced pressure. The crude hydrazone can often be used directly in the next step or purified by distillation or recrystallization if necessary.[2]

Asymmetric α-Alkylation

This protocol outlines the stereoselective alkylation of the SAMP hydrazone.

-

Materials: SAMP hydrazone, anhydrous THF, lithium diisopropylamide (LDA) solution, alkyl halide, low-temperature cooling bath.

-

Procedure: a. Dissolve the SAMP hydrazone (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere. b. Cool the solution to 0 °C and slowly add a solution of LDA (1.1-1.2 eq). c. Stir the mixture at 0 °C for 1-2 hours to ensure complete deprotonation. d. Cool the reaction mixture to a low temperature (typically -78 °C to -110 °C).[2] e. Slowly add the alkyl halide (1.1-1.5 eq) to the cooled solution. f. Allow the reaction to stir at the low temperature for several hours, then slowly warm to room temperature and stir overnight.[2] g. Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether). h. Dry the organic layer over a drying agent, filter, and concentrate under reduced pressure to obtain the crude α-alkylated SAMP hydrazone.

Cleavage of the Chiral Auxiliary

Several methods exist for the cleavage of the SAMP auxiliary. Ozonolysis is a common and effective method, but milder, non-oxidative methods have also been developed.[2][9]

-

Materials: α-Alkylated SAMP hydrazone, dichloromethane (DCM), ozone generator, quenching agent (e.g., dimethyl sulfide or triphenylphosphine).

-

Procedure: a. Dissolve the crude α-alkylated SAMP hydrazone in DCM and cool to -78 °C. b. Bubble ozone through the solution until a persistent blue color is observed. c. Purge the solution with nitrogen or oxygen to remove excess ozone. d. Add a quenching agent and allow the mixture to warm to room temperature. e. Wash the organic layer with water and brine, dry over a drying agent, filter, and concentrate. f. Purify the resulting ketone by column chromatography.

This method allows for the recovery and recycling of the SAMP auxiliary.[9][10]

-

Materials: α-Alkylated SAMP hydrazone, diethyl ether or hexane, saturated aqueous oxalic acid solution.

-

Procedure: a. Dissolve the hydrazone in diethyl ether or hexane. b. Vigorously stir the solution with a saturated aqueous solution of oxalic acid at room temperature.[9] c. Monitor the reaction by TLC. d. Separate the aqueous and organic layers. Extract the aqueous layer with the organic solvent. e. Combine the organic layers, dry, and concentrate to yield the ketone.[9] f. The SAMP auxiliary can be recovered from the aqueous layer.[9]

Performance and Applications

The SAMP/RAMP hydrazone methodology consistently delivers high levels of enantioselectivity across a wide range of substrates and electrophiles. The enantiomeric excess (ee) of the resulting α-alkylated products is often greater than 95%.[2][8]

| Ketone/Aldehyde | Electrophile | Enantiomeric Excess (ee, %) | Reference |

| 3-Pentanone | Methyl Iodide | >98 | [8] |

| Cyclohexanone | Ethyl Iodide | 99 | [2] |

| Propanal | Benzyl Bromide | >95 | [11] |

| 2,2-Dimethyl-1,3-dioxan-5-one | Various Alkyl Halides | 90-94 | [3][10] |

The versatility of this methodology has led to its application in the total synthesis of numerous complex and biologically active natural products.[3][4] Notable examples include:

-

Zaragozic Acid A: A potent inhibitor of sterol synthesis.[2]

-

(-)-Denticulatin A and B: Polypropionate metabolites.[2]

-

(-)-C10-demethyl arteannuin B: An analog of the antimalarial drug artemisinin.[2]

-

Epothilone A and B: Potent anticancer agents.[2]

-

(-)-Callystatin A: A cytotoxic marine natural product.[11]

Advantages, Limitations, and Alternatives

Advantages

-

High Enantioselectivity: Consistently provides excellent levels of asymmetric induction for a broad range of substrates.[2][8]

-

Reliability and Predictability: The stereochemical outcome is highly predictable based on the well-understood chelation-controlled mechanism.[6][7]

-

Versatility: Applicable to both aldehydes and ketones, as well as a wide variety of electrophiles.[3][8]

-

Auxiliary Recovery: The development of mild cleavage methods allows for the recovery and recycling of the valuable chiral auxiliary.[9][10]

Limitations

-

Stoichiometric Use: As with all chiral auxiliaries, SAMP must be used in stoichiometric amounts, which can be a drawback in large-scale synthesis.

-

Harsh Conditions: The use of strong bases like LDA and low temperatures can be a practical limitation.[12]

-

Cleavage Conditions: While milder methods exist, the traditional ozonolysis cleavage is not compatible with all functional groups.[9]

Alternatives

While the SAMP/RAMP methodology is highly effective, other powerful chiral auxiliaries for asymmetric alkylation have been developed. These include:

-

Evans' Oxazolidinones: Particularly effective for the asymmetric alkylation of carboxylic acid derivatives.[13][14]

-

Myers' Pseudoephedrine Amides: Offer a practical and efficient method for the asymmetric alkylation of a variety of carbonyl compounds.[15]

-

8-Phenylmenthol Derivatives: Useful for controlling the stereochemistry of ester enolate alkylations.[16]

The choice of chiral auxiliary often depends on the specific substrate, desired product, and overall synthetic strategy.

Conclusion

The SAMP chiral auxiliary and the associated hydrazone methodology represent a landmark achievement in the field of asymmetric synthesis. Its development provided a robust, reliable, and highly stereoselective method for the α-alkylation of aldehydes and ketones, opening up new avenues for the synthesis of complex chiral molecules. For researchers, scientists, and drug development professionals, a thorough understanding of the principles and practical application of the SAMP auxiliary is an invaluable asset in the design and execution of modern synthetic strategies. The continued application of this powerful tool in the synthesis of medicinally relevant compounds underscores its enduring importance in the quest for stereochemically pure and potent therapeutics.

References

-

Recent Advances in the Applications of SAMP/RAMP as Chiral Auxiliaries in Asymmetric Synthesis. (2016). ResearchGate. [Link]

-

Enders SAMP/RAMP hydrazone-alkylation reaction. Wikipedia. [Link]

-

Asymmetic Alkylation of SAMP Hydrazone. ChemTube3D. [Link]

-

Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. (2019). PubMed. [Link]

-

Mild, Racemization Free Cleavage of Ketone SAMP-Hydrazones with Oxalic Acid - Recycling of the Chiral Auxiliary. (1998). Organic Chemistry Portal. [Link]

-

Chiral auxiliary. Wikipedia. [Link]

-

(S)-(-)-1-AMINO-2-METHOXYMETHYLPYRROLIDINE (SAMP). Organic Syntheses. [Link]

-

Asymmetric Synthesis of 2-Substituted Oxetan-3-ones via Metalated SAMP/RAMP Hydrazones. (2006). ACS Publications. [Link]

-

Recent Advances in the Applications of SAMP/RAMP as Chiral Auxiliaries in Asymmetric Synthesis. (2017). Bentham Science. [Link]

-

Recent Advances in the Applications of SAMP/RAMP as Chiral Auxiliaries in Asymmetric Synthesis. (2017). Ingenta Connect. [Link]

-

ASYMMETRIC SYNTHESES USING THE SAMP-/RAMP- HYDRAZONE METHOD: (S)-(+)-4-METHYL-3-HEPTANONE. MIT. [Link]

-

An Efficient Protocol for the Oxidative Hydrolysis of Ketone SAMP Hydrazones Employing SeO2 and H2O2 under Buffered (pH 7) Conditions. NIH. [Link]

-

Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. (2020). SciELO. [Link]

-

Asymmetric Total Synthesis of (−)-Callystatin A Employing the SAMP/RAMP Hydrazone Alkylation Methodology. (2002). ACS Publications. [Link]

-

Mild, Racemization Free Cleavage of Ketone SAMP-Hydrazones with Oxalic Acid - Recycling of the Chiral Auxiliary. (1998). ResearchGate. [Link]

-

(PDF) Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]

-

SAMP – A Versatile Auxiliary in Asymmetric Synthesis. (2018). ResearchGate. [Link]

-

Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. (2016). RSC Publishing. [Link]

-

Synthesis and Applications of Binaphthylic C2-Symmetry as Chiral Auxiliaries in Enantioselective Reactions. (2014). ResearchGate. [Link]

-

Asymmetric synthesis with chemical and biological methods. (2007). Internet Archive. [Link]

-

Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans and their application in total synthesis. (2017). Chemical Society Reviews. [Link]

-

Asymmetric Alkylation of Enolates. Chem 115 Myers. [Link]

-

Oxidative cleavage of SAMP hydrazones to simple ketones. ResearchGate. [Link]

-

The SAMP-/RAMP-hydrazone methodology in asymmetric synthesis of 4S-ferrugineone and 4S,5S-ferrugineol: The pheromones of palm we. (2014). HAL Open Science. [Link]

-

(S)-(-)-1-amino-2-methoxypyrrolidine (SAMP) and (R)-(+)-1-amino-2-methoxypyrrolidine (RAMP) as versatile chiral auxiliaries. ResearchGate. [Link]

-

Asymmetric Synthesis with Chemical and Biological Methods. Edited by Dieter Enders and Karl-Erich Jaeger. (2007). ResearchGate. [Link]

-

Asymmetric Syntheses Using the SAMP-/RAMP-Hydrazone Method: ( S )-(+)-4-Methyl-3-Heptanone. ResearchGate. [Link]

Sources

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. chemtube3d.com [chemtube3d.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. web.mit.edu [web.mit.edu]

- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 16. benchchem.com [benchchem.com]

The Architect of Asymmetry: A Technical Guide to (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Chirality and the Rise of SAMP

In the landscape of modern organic synthesis, the ability to control stereochemistry is not merely an academic exercise but a critical necessity, particularly in the pharmaceutical industry where the physiological activity of a molecule is often intrinsically linked to its three-dimensional arrangement.[1] Chiral auxiliaries, temporary stereogenic units that guide the formation of a desired stereoisomer, have emerged as a powerful strategy in this endeavor.[1][2] Among these, (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine, widely known as SAMP, has established itself as a versatile and highly effective chiral auxiliary.[] Developed by Dieter Enders and E.J. Corey, the SAMP/RAMP hydrazone methodology has become a cornerstone of asymmetric synthesis, enabling the stereoselective formation of carbon-carbon bonds with a high degree of predictability and efficiency.[4] This guide provides an in-depth exploration of the structure, synthesis, and application of SAMP, offering field-proven insights for researchers and professionals in drug development and chemical synthesis.

Part 1: Unveiling the Structure of this compound (SAMP)

This compound is a chiral hydrazine derived from the naturally occurring amino acid (S)-proline.[5] Its structure is characterized by a pyrrolidine ring with a methoxymethyl group at the C2 position and an amino group at the N1 position. The "(S)" designation refers to the stereochemistry at the C2 carbon of the pyrrolidine ring, which is the source of its chiral directing ability.

| Property | Value | Source |

| Molecular Formula | C₆H₁₄N₂O | [6] |

| Molecular Weight | 130.19 g/mol | [6] |

| Appearance | Clear, light yellow liquid | [6] |

| Boiling Point | 56-57 °C (4 hPa) | [7] |

| Density | 0.98 g/cm³ (20 °C) | [7] |

| CAS Number | 59983-39-0 | [8] |

The key to SAMP's efficacy as a chiral auxiliary lies in its rigid pyrrolidine framework and the steric hindrance provided by the methoxymethyl group. This combination creates a well-defined chiral environment that effectively shields one face of the reactive intermediate, directing incoming electrophiles to the opposite face with high selectivity.[9]

Caption: Synthetic pathway for this compound (SAMP) from (S)-proline.

Part 3: The Power of SAMP in Asymmetric Synthesis - The Hydrazone Methodology

The primary application of SAMP is in the Enders SAMP/RAMP hydrazone methodology for the asymmetric α-alkylation of aldehydes and ketones. [4]This powerful technique allows for the creation of new stereogenic centers with high enantiomeric excess (ee). [10] The general workflow involves three key steps:

-

Hydrazone Formation: The chiral auxiliary, SAMP, is condensed with an achiral aldehyde or ketone to form a chiral hydrazone. This reaction is typically carried out under mild conditions. [10]2. Diastereoselective Alkylation: The hydrazone is then deprotonated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form a chiral azaenolate. [4]This intermediate exists in a conformation where one face is sterically shielded by the pyrrolidine ring and its methoxymethyl substituent. [9]Consequently, the subsequent reaction with an electrophile (e.g., an alkyl halide) proceeds with high diastereoselectivity, leading to an alkylated hydrazone. [11]3. Cleavage and Auxiliary Recovery: The final step involves the cleavage of the N-N bond of the alkylated hydrazone to release the desired chiral aldehyde or ketone and recover the SAMP auxiliary for reuse. [10]This cleavage can be achieved through various methods, including ozonolysis or hydrolysis with mild acids like oxalic acid. [12][13]

Mechanism of Stereoselection

The high degree of stereocontrol exerted by SAMP is a result of the well-defined transition state of the azaenolate. The lithium cation chelates to both the nitrogen of the azaenolate and the oxygen of the methoxymethyl group, locking the conformation of the intermediate. [9]This rigid structure effectively blocks one face of the azaenolate, forcing the electrophile to approach from the less hindered side. [9]

Caption: General workflow of the SAMP-hydrazone methodology for asymmetric α-alkylation.

Conclusion: A Continuing Legacy in Asymmetric Synthesis

This compound (SAMP) has proven to be an invaluable tool for synthetic organic chemists, providing a reliable and efficient method for the asymmetric synthesis of a wide range of chiral molecules. Its straightforward preparation from a readily available starting material, coupled with its high stereodirecting ability and the potential for auxiliary recovery, makes it a highly practical and cost-effective choice for both academic research and industrial applications. The continued development of new applications for SAMP and its derivatives ensures that it will remain a key player in the ongoing quest for mastering the synthesis of chiral molecules.

References

- Enders, D., Kipphardt, H., & Fey, P. (1987). Asymmetric syntheses using the SAMP-/RAMP- hydrazone method: (S)-(+)-4-Methyl-3-heptanone. Organic Syntheses, 65, 173.

- Job, A., Janeck, C. F., Bettray, W., Peters, R., & Enders, D. (2002). The SAMP/RAMP-hydrazone methodology in asymmetric synthesis. Tetrahedron, 58(12), 2253-2329.

-

Wikipedia contributors. (2023). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. [Link]

- Gawley, R. E., & Aubé, J. (2012). Principles of Asymmetric Synthesis. Elsevier.

- Bräse, S., & C. F. Janeck. (2004). Chiral Auxiliaries in Polymer‐Supported Organic Synthesis. Journal of the Chinese Chemical Society, 51(5A), 923-942.

-

ChemEurope. (n.d.). Chiral auxiliary. [Link]

-

Enders, D., Fey, P., & Kipphardt, H. (1987). (S)-(−)-1-AMINO-2-METHOXYMETHYLPYRROLIDINE (SAMP) AND (R)-(+)-1-AMINO-2-METHOXYMETHYLPYRROLIDINE (RAMP), VERSATILE CHIRAL AUXILIARIES. Organic Syntheses, 65, 173. [Link]

- Al-Hadedi, A. A. M., & Al-Zoubi, R. M. (2014). The SAMP-/RAMP-hydrazone methodology in asymmetric synthesis of 4S-ferrugineone and 4S,5S-ferrugineol: The pheromones of palm weevil. Journal of Saudi Chemical Society, 18(5), 527-531.

-

Wikipedia contributors. (2023). Enders SAMP/RAMP hydrazone alkylation reaction. In Wikipedia, The Free Encyclopedia. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7156993, this compound. PubChem. [Link]

-

National Institute of Standards and Technology. (n.d.). (S)-(-)-1-Amino-2-(methoxymethyl)-pyrrolidine. In NIST Chemistry WebBook. [Link]

-

Enders, D., & Klatt, M. (1996). (S)-(-)-1-amino-2-methoxypyrrolidine (SAMP) and (R)-(+)-1-amino-2-methoxypyrrolidine (RAMP) as versatile chiral auxiliaries. Synthesis, 1996(12), 1403-1418. [Link]

-

Houk, K. N., & Beno, B. R. (2010). The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones. Accounts of chemical research, 43(11), 1462-1473. [Link]

-

Wikidata. (n.d.). This compound. [Link]

-

ResearchGate. (n.d.). SAMP – A Versatile Auxiliary in Asymmetric Synthesis. [Link]

-

ResearchGate. (n.d.). 1-Amino-2-Methoxymethyl-1-Pyrrolidine (RAMP and SAMP) 1. [Link]

-

ResearchGate. (n.d.). Recent Advances in the Applications of SAMP/RAMP as Chiral Auxiliaries in Asymmetric Synthesis. [Link]

-

Al-Hadedi, A. A. M., & Al-Zoubi, R. M. (2014). Asymmetric Synthesis of 2-Substituted Oxetan-3-ones via Metalated SAMP/RAMP Hydrazones. The Journal of Organic Chemistry, 79(1), 224-231. [Link]

-

Merino, P. (2004). Stereoselective Synthesis of Quaternary Proline Analogues. Current Organic Synthesis, 1(2), 169-188. [Link]

-

Alpha Chemika. (n.d.). (S)-(-)-1-Amino-2- (methoxymethyl) pyrrolidine. [Link]

Sources

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. Chiral_auxiliary [chemeurope.com]

- 4. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. This compound | C6H14N2O | CID 7156993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound High Purity (99.99%) Lab Chemical at Best Price [alphachemikaindia.com]

- 8. (S)-(-)-1-Amino-2-(methoxymethyl)-pyrrolidine [webbook.nist.gov]

- 9. The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. web.mit.edu [web.mit.edu]

- 11. journals.pnu.ac.ir [journals.pnu.ac.ir]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

In-Depth Technical Guide: Synthesis of (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) from (S)-Proline

Abstract

(S)-1-amino-2-(methoxymethyl)pyrrolidine, commonly known as SAMP, is a cornerstone chiral auxiliary in modern asymmetric synthesis. Its widespread application, particularly in the formation of carbon-carbon bonds with high stereocontrol, stems from its efficient synthesis from the readily available chiral pool starting material, (S)-proline.[1][2] This technical guide provides a comprehensive overview of the synthetic pathway from (S)-proline to SAMP, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process parameters. The guide is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this vital synthetic transformation.

Introduction: The Significance of SAMP in Asymmetric Synthesis

The demand for enantiomerically pure compounds in the pharmaceutical, agrochemical, and fragrance industries has driven the development of robust methods for asymmetric synthesis. Chiral auxiliaries, which are enantiomerically pure compounds that reversibly react with a prochiral substrate to induce diastereoselectivity in a subsequent reaction, represent a powerful strategy to achieve this goal.

SAMP, and its enantiomer RAMP, developed by E. J. Corey and Dieter Enders, are preeminent examples of such auxiliaries.[1] They are particularly renowned for their application in the "SAMP/RAMP hydrazone methodology," a versatile and highly stereoselective method for the α-alkylation of aldehydes and ketones.[1][3] This method involves the formation of a hydrazone between SAMP and a carbonyl compound, followed by deprotonation to form a chiral azaenolate, which then reacts with an electrophile. Subsequent cleavage of the hydrazone regenerates the chiral auxiliary and yields the α-substituted carbonyl compound with high enantiomeric excess.[1]

The efficacy of SAMP is attributed to the rigid pyrrolidine ring and the methoxymethyl group, which allows for chelation with lithium cations, thereby creating a well-defined and sterically hindered environment that directs the approach of the electrophile.[1] Given its pivotal role, a reliable and scalable synthesis of SAMP is of paramount importance.

The Synthetic Pathway: A Multi-Step Transformation

The synthesis of SAMP from (S)-proline is a well-established, multi-step process. While early preparations involved the use of hazardous nitrosamine intermediates, modern procedures have been optimized for safety and efficiency, circumventing the need for such reagents.[4] The contemporary route can be broadly categorized into the following key transformations:

-

Reduction of (S)-Proline: The carboxylic acid functionality of (S)-proline is reduced to a primary alcohol.

-

O-Methylation: The resulting hydroxyl group is methylated to form the characteristic methoxymethyl side chain.

-

N-Amination: The secondary amine of the pyrrolidine ring is converted to a primary amine.

Overall Synthetic Scheme

The following diagram illustrates the overall synthetic workflow for the preparation of SAMP from (S)-proline.

Caption: Overall synthetic workflow for SAMP from (S)-proline.

Mechanistic Insights and Rationale

Step 1: Reduction of (S)-Proline to (S)-2-(Hydroxymethyl)pyrrolidine

The initial step involves the reduction of the carboxylic acid group of (S)-proline. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity, which is necessary to reduce the carboxylate anion formed upon deprotonation of the carboxylic acid by the hydride reagent.[4] The reaction is typically carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), under reflux conditions.

Causality: The use of a powerful reducing agent like LiAlH₄ is crucial because weaker reagents, such as sodium borohydride, are generally not capable of reducing carboxylic acids. The reaction proceeds via the formation of an aluminum-carboxylate complex, which is then reduced by successive hydride transfers.

Step 2 & 3: O-Methylation via Formylation and Hydrolysis

Direct O-methylation of (S)-2-(hydroxymethyl)pyrrolidine can be challenging due to the competing N-alkylation of the secondary amine. A more controlled and efficient approach involves a two-step sequence: N-formylation followed by O-methylation and subsequent deformylation. However, a more streamlined procedure involves the direct conversion to (S)-2-(methoxymethyl)pyrrolidine.[4] An alternative and robust method involves protection of the secondary amine, for example, through formylation, followed by methylation of the hydroxyl group and subsequent deprotection.

A common procedure involves the reaction with formic acid and paraformaldehyde to yield the N-formyl derivative, which is then O-methylated.[4] Subsequent acidic hydrolysis removes the formyl group to yield (S)-2-(methoxymethyl)pyrrolidine.

Step 4: N-Carbamoylation

The conversion of the secondary amine to a carbamoyl group is a key step leading to the final N-amination. This is typically achieved by treating (S)-2-(methoxymethyl)pyrrolidine hydrochloride with potassium cyanate (KOCN) in an aqueous solution.[4] The reaction proceeds via nucleophilic attack of the amine on the cyanate ion.

Step 5: Hofmann Rearrangement for N-Amination

The final step to introduce the amino group at the nitrogen atom is accomplished through a Hofmann rearrangement. The N-carbamoyl derivative is treated with a strong base, such as potassium hydroxide, and bromine in a cooled aqueous solution.[4] This classic rearrangement proceeds through a series of steps involving deprotonation of the amide, N-bromination, a second deprotonation, rearrangement with loss of bromide to form an isocyanate intermediate, and finally, hydrolysis of the isocyanate to yield the primary amine, SAMP, and carbon dioxide.

Causality: The Hofmann rearrangement is a reliable method for converting a primary amide to a primary amine with one fewer carbon atom. In this case, the "lost" carbon is the carbonyl carbon of the carbamoyl group. This method advantageously avoids the use of nitrosating agents.[4]

Experimental Protocols

The following protocols are based on established and optimized procedures.[4] All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Purity |

| (S)-Proline | 115.13 | ≥99% |

| Lithium aluminum hydride (LiAlH₄) | 37.95 | 95% |

| Tetrahydrofuran (THF), anhydrous | 72.11 | ≥99.9% |

| Formic acid | 46.03 | 98-100% |

| Paraformaldehyde | (30.03)n | |

| Hydrochloric acid, concentrated | 36.46 | 37% |

| Potassium cyanate (KOCN) | 81.12 | ≥96% |

| Potassium hydroxide (KOH) | 56.11 | ≥85% |

| Bromine (Br₂) | 159.81 | ≥99.5% |

| Diethyl ether, anhydrous | 74.12 | ≥99.7% |

| Dichloromethane | 84.93 | ≥99.8% |

Step-by-Step Synthesis

Step A: (S)-(+)-2-Hydroxymethylpyrrolidine

-

To a stirred suspension of LiAlH₄ (60 g, 1.58 mol) in anhydrous THF (2.5 L) in a 4-L three-necked flask, add powdered (S)-proline (115.1 g, 1.0 mol) in small portions over approximately 45 minutes, maintaining a gentle reflux.[4]

-

After the addition is complete, continue to reflux the mixture for an additional 1 hour.[4]

-

Cool the reaction mixture in an ice bath and cautiously add a solution of potassium hydroxide (28 g) in water (112 mL) to decompose the excess LiAlH₄.[4]

-

Filter the resulting white precipitate and wash thoroughly with THF.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure to yield crude (S)-2-(hydroxymethyl)pyrrolidine.

Step B & C: (S)-(+)-2-Methoxymethylpyrrolidine

-

The procedure for O-methylation can vary. A robust method involves protecting the amine, methylating the alcohol, and then deprotecting. An alternative, more direct approach is presented in Organic Syntheses.[4]

Step D: (S)-(-)-1-Carbamoyl-2-methoxymethylpyrrolidine

-

Adjust the pH of the aqueous solution of the crude amine hydrochloride from the previous step to 2.8–3.2 with 50% aqueous potassium hydroxide.[4]

-

At 15 °C, add a solution of potassium cyanate (80 g, 1.0 mol) in water (140 mL) all at once.[4]

-

Stir the mixture for at least 12 hours at 20 °C.

-

Extract the aqueous layer with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carbamoyl derivative.

Step E: (S)-(-)-1-Amino-2-methoxymethylpyrrolidine (SAMP)

-

Cool the crude urea from the previous step to -5 °C in a 4-L three-necked flask.

-

Add a chilled (-5 °C) solution of potassium hydroxide (168 g) in water (150 mL).

-

Slowly add bromine (160 g, 1.0 mol) while maintaining the internal temperature between -5 and 0 °C.

-

After the addition of bromine, remove the cooling bath and stir the mixture at room temperature for 1.5 hours.

-

Heat the reaction mixture to 70-75 °C for 1.5 hours.

-

Cool the mixture and extract with diethyl ether.

-

Dry the combined ethereal extracts over anhydrous potassium carbonate and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain SAMP as a colorless liquid.[4]

Characterization and Quality Control

The purity and identity of the synthesized SAMP should be confirmed using standard analytical techniques.

| Property | Value |

| Appearance | Colorless liquid[4] |

| Boiling Point | 42 °C at 1.8 mmHg[4] |

| Density | 0.97 g/mL at 25 °C |

| Optical Rotation | [α]²⁰_D ≈ -79° (neat)[4] |

| Refractive Index | n²⁰_D ≈ 1.465 |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the methoxy group (singlet around 3.3-3.4 ppm), the protons of the pyrrolidine ring, and the amino protons.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the methoxymethyl carbon, the carbons of the pyrrolidine ring, and the carbon of the methoxy group.

-

Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of SAMP (130.19 g/mol ).[]

Purity Assessment

The enantiomeric excess (ee) of the final product is a critical parameter and can be determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) after derivatization with a suitable chiral reagent. A purity of >95% is typically achieved by distillation.[4]

Safety Considerations

The synthesis of SAMP involves the use of several hazardous reagents, and appropriate safety precautions must be taken.

-

Lithium aluminum hydride (LiAlH₄): Reacts violently with water and is flammable. Handle in an inert atmosphere and use appropriate quenching procedures.

-

Bromine (Br₂): Highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate PPE, including gloves and eye protection.

-

Potassium hydroxide (KOH): Corrosive. Avoid contact with skin and eyes.

-

Solvents: Diethyl ether and THF are highly flammable. Work in a well-ventilated area away from ignition sources.

A thorough risk assessment should be conducted before commencing any experimental work.

Conclusion

The synthesis of SAMP from (S)-proline is a robust and well-optimized process that provides access to a crucial chiral auxiliary for asymmetric synthesis. By understanding the underlying chemical principles and adhering to carefully designed experimental protocols, researchers can reliably produce high-purity SAMP for a wide range of applications in modern organic chemistry and drug discovery. The avoidance of hazardous nitrosamine intermediates in the contemporary synthetic route further enhances the practicality and safety of this important transformation.[4]

References

-

Wikipedia. (n.d.). Enders SAMP/RAMP hydrazone-alkylation reaction. Retrieved from [Link]

- Enders, D., Fey, P., & Kipphardt, H. (1987). (S)-(−)-1-AMINO-2-METHOXYMETHYLPYRROLIDINE (SAMP) AND (R)-(+)-1-AMINO-2-METHOXYMETHYLPYRROLIDINE (RAMP), VERSATILE CHIRAL AUXILIARIES. Organic Syntheses, 65, 173. doi: 10.15227/orgsyn.065.0173

- Enders, D., Kipphardt, H., & Fey, P. (1993). ASYMMETRIC SYNTHESES USING THE SAMP-/RAMP- HYDRAZONE METHOD: (S)-(+)-4-METHYL-3-HEPTANONE. Organic Syntheses, Coll. Vol. 8, p.403.

-

ResearchGate. (n.d.). Recent Advances in the Applications of SAMP/RAMP as Chiral Auxiliaries in Asymmetric Synthesis. Retrieved from [Link]

- Meyers, A. I., & Williams, D. R. (1978). Asymmetric synthesis of 2-substituted oxetan-3-ones via metalated SAMP/RAMP hydrazones. The Journal of Organic Chemistry, 43(16), 3245–3247.

- Miwa, M., Tsuda, M., Kurashima, Y., Hara, H., Tanaka, Y., & Shinohara, K. (1989). Macrophage-mediated N-nitrosation of thioproline and proline.

-

Wikipedia. (n.d.). Nitrosation and nitrosylation. Retrieved from [Link]

- Knight, T. M., Forman, D., Leach, S. A., Pignatelli, B., & Hill, M. J. (1991).

-

ResearchGate. (n.d.). 1-Amino-2-Methoxymethyl-1-Pyrrolidine (RAMP and SAMP) 1. Retrieved from [Link]

-

ResearchGate. (n.d.). (S)-(-)-1-amino-2-methoxypyrrolidine (SAMP) and (R)-(+)-1-amino-2-methoxypyrrolidine (RAMP) as versatile chiral auxiliaries. Retrieved from [Link]

-

ResearchGate. (n.d.). Reduction of N-Nitrosaminoquinolinediones with LiAlH4 - An Easy Path to New Tricyclic Benzoxadiazocines. Retrieved from [Link]

- Knight, T. M., Forman, D., Leach, S. A., Pignatelli, B., & Hill, M. J. (1991). Endogenous nitrosation of L-proline by dietary-derived nitrate. Food and Chemical Toxicology, 29(5), 305–309.

- Ohshima, H., Friesen, M., Malaveille, C., Brouet, I., Hautefeuille, A., & Bartsch, H. (1989). Formation of N-nitrosamines and N-nitramines by the reaction of secondary amines with peroxynitrite and other reactive nitrogen species. Food and Chemical Toxicology, 27(4), 193–203.

-

Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]

- Sharma, D., Singh, G., & Kaur, P. (2014). Purification and characterization of a novel lipopeptide from Streptomyces amritsarensis sp. nov. active against methicillin-resistant Staphylococcus aureus. BMC Microbiology, 14, 177.

- Trost, B. M., & Crawley, M. L. (2003). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. Journal of the American Chemical Society, 125(31), 9404–9405.

-

Master Organic Chemistry. (n.d.). Reduction of nitriles to primary amines with LiAlH4. Retrieved from [Link]

-

YouTube. (2023, August 29). Reduction of Imines and Nitriles with LiAlH4. Retrieved from [Link]

- Enders, D., & Baus, U. (2014). The SAMP-/RAMP-hydrazone methodology in asymmetric synthesis of 4S-ferrugineone and 4S,5S-ferrugineol: The pheromones of palm weevil Rhynchophorus ferrugineus. Tetrahedron: Asymmetry, 25(5), 415–420.

-

MDPI. (n.d.). Purification and Characterization of Novel Anti-MRSA Peptides Produced by Brevibacillus sp. SPR-20. Retrieved from [Link]

- O'Brien, P. (2012). Hydrogen-Borrowing Alkylation of 1,2-Amino Alcohols in the Synthesis of Enantioenriched γ-Aminobutyric Acids.

Sources

An In-Depth Technical Guide to the Mechanism of SAMP/RAMP in Asymmetric Synthesis

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the Enders SAMP/RAMP hydrazone methodology, a cornerstone of modern asymmetric synthesis. Developed by E. J. Corey and Dieter Enders in 1976 and extensively refined by Enders' group, this technique offers a robust and highly predictable method for the asymmetric α-alkylation of ketones and aldehydes.[1] Its significance lies in its ability to generate new stereocenters with a high degree of control, making it an invaluable tool in the synthesis of complex, medicinally relevant natural products and other chiral molecules.[1] This document will delve into the core mechanism, the principles of stereocontrol, detailed experimental protocols, and illustrative applications for researchers, scientists, and drug development professionals.

Core Principles of the SAMP/RAMP Methodology

The SAMP/RAMP hydrazone alkylation is a three-step sequence designed to achieve the enantioselective addition of an electrophile to the α-position of a carbonyl compound.[1] The entire process hinges on the use of a chiral auxiliary, either (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) or its enantiomer, (R)-1-amino-2-methoxymethylpyrrolidine (RAMP). The choice between SAMP and RAMP allows for the selective synthesis of either enantiomer of the desired product.

The general workflow can be summarized as follows:

-

Hydrazone Formation: The carbonyl compound is condensed with the chiral auxiliary (SAMP or RAMP) to form a chiral hydrazone.

-

Stereoselective Alkylation: The hydrazone is deprotonated with a strong base, typically lithium diisopropylamide (LDA), to form a chiral azaenolate. This intermediate then reacts with an electrophile, such as an alkyl halide, with high diastereoselectivity.[1]

-

Auxiliary Cleavage: The chiral auxiliary is removed from the alkylated hydrazone, yielding the desired α-substituted carbonyl compound and allowing for the recovery of the auxiliary.

This methodology has been successfully applied to the synthesis of numerous complex natural products, including the antimalarial agent (-)-C10-demethyl arteannuin B, the polypropionate metabolites (-)-denticulatin A and B, the potent sterol synthesis inhibitor zaragozic acid A, and the anticancer drugs epothilone A and B.[1]

The Mechanism of Stereocontrol: A Deep Dive

The remarkable stereoselectivity of the SAMP/RAMP method is a direct consequence of the rigid and well-defined transition state of the key azaenolate intermediate. This has been elucidated through a combination of crystallographic, spectroscopic, and computational studies.[2]

Formation of the Key Azaenolate Intermediate

Upon deprotonation of the hydrazone with a strong base like LDA, a resonance-stabilized azaenolate is formed.[1] The stereochemistry of this intermediate is crucial for the outcome of the reaction. The lithium cation is chelated by both the nitrogen of the azaenolate and the oxygen of the methoxymethyl group on the pyrrolidine ring.[3] This chelation locks the azaenolate into a rigid, five-membered ring structure.

Computational studies have shown that the thermodynamically most stable conformation of the azaenolate is the one with an E configuration at the C=C bond and a Z configuration at the C-N bond.[2] This specific geometry is critical for achieving high stereoselectivity.

The Transition State Model for Electrophilic Attack

The chiral pyrrolidine ring of the auxiliary effectively shields one face of the azaenolate from electrophilic attack. In the case of SAMP, the bulky pyrrolidine ring blocks the top face of the azaenolate, forcing the electrophile to approach from the sterically less hindered bottom face.[2] Conversely, with RAMP, the bottom face is shielded, and the electrophile attacks from the top.

The following Graphviz diagram illustrates the generally accepted transition state model for the alkylation of a SAMP-derived azaenolate.

Caption: Transition state for electrophilic attack on a SAMP-derived azaenolate.

This predictable facial selectivity is the cornerstone of the SAMP/RAMP methodology, allowing for the synthesis of a specific enantiomer of the target molecule with high enantiomeric excess.

Experimental Protocols: A Practical Guide

The following protocols are adapted from established literature procedures and provide a step-by-step guide for performing the three key stages of the SAMP/RAMP hydrazone alkylation.

Protocol 1: Formation of the SAMP-Hydrazone

This protocol describes the formation of the SAMP-hydrazone of 3-pentanone.[4]

Materials:

-

(S)-1-amino-2-methoxymethylpyrrolidine (SAMP)

-

3-Pentanone

-

Diethyl ether

-

Water

-

Anhydrous magnesium sulfate

-

Argon atmosphere

Procedure:

-

To a 50-mL, one-necked, pear-shaped flask equipped with a condenser, gas inlet, and magnetic stir bar, add SAMP (3.9 g, 30 mmol) and 3-pentanone (3.79 mL, 36 mmol).[4]

-

Warm the mixture at 60°C under an argon atmosphere overnight.[4]

-

After cooling to room temperature, dilute the crude product with 200 mL of diethyl ether in a separatory funnel and wash with 30 mL of water.[4]

-

Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.[4]

-

Purify the crude hydrazone by short-path distillation to yield a colorless oil. The pure SAMP-hydrazone should be stored in a refrigerator under an argon atmosphere.[4]

Protocol 2: Asymmetric Alkylation of the SAMP-Hydrazone

This protocol details the alkylation of the previously synthesized 3-pentanone SAMP-hydrazone with ethyl iodide.

Materials:

-

3-Pentanone SAMP-hydrazone

-

Anhydrous diethyl ether

-

n-Butyllithium (n-BuLi) in hexanes

-

Diisopropylamine

-

Ethyl iodide

-

Water

-

Anhydrous magnesium sulfate

-

Argon atmosphere

Procedure:

-

Prepare a solution of lithium diisopropylamide (LDA) in situ by adding n-BuLi (1.1 equivalents) to a solution of diisopropylamine (1.1 equivalents) in anhydrous diethyl ether at -78°C under an argon atmosphere.

-

Add the 3-pentanone SAMP-hydrazone (1 equivalent) in anhydrous diethyl ether to the LDA solution at -78°C.

-

Stir the reaction mixture at this temperature for 2-4 hours to ensure complete formation of the azaenolate.

-

Add ethyl iodide (1.2 equivalents) dropwise to the reaction mixture at -100°C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction with water and extract the product with diethyl ether.

-

Dry the combined organic layers over anhydrous magnesium sulfate and concentrate under reduced pressure to yield the crude alkylated hydrazone.

Protocol 3: Cleavage of the Chiral Auxiliary

The final step is the removal of the SAMP auxiliary to yield the chiral ketone. Ozonolysis is a common and effective method.

Materials:

-

Alkylated SAMP-hydrazone

-

Dichloromethane

-

Ozone

-

Nitrogen gas

Procedure:

-

Dissolve the crude alkylated hydrazone in dichloromethane in a Schlenk tube and cool to -78°C.[4]

-

Bubble ozone through the solution until a persistent blue color is observed.[4]

-

Purge the solution with nitrogen gas to remove excess ozone and allow the mixture to warm to room temperature.[4]

-

The resulting solution contains the desired chiral ketone and the nitrosamine of the auxiliary.

-

The chiral ketone can be purified by distillation or column chromatography. The chiral auxiliary can often be recovered by reduction of the nitrosamine.[4]

Alternative Cleavage Method: Hydrolysis with Oxalic Acid

For substrates sensitive to oxidative conditions, hydrolysis with oxalic acid provides a milder alternative.[5][6]

Procedure:

-

Stir the alkylated hydrazone vigorously in a two-phase system of diethyl ether and a saturated aqueous solution of oxalic acid at room temperature.[5]

-

Monitor the reaction by TLC until completion.

-

Separate the layers, and extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.[5]

-

Purify the resulting ketone by flash column chromatography.[5] The chiral auxiliary can be recovered from the aqueous phase.[6]

Application in Natural Product Synthesis: The Case of (4S)-Ferrugineone

To illustrate the practical utility of the SAMP/RAMP methodology, we will examine the asymmetric synthesis of (4S)-ferrugineone, a pheromone of the palm weevil.[7]

The synthesis begins with the reaction of 5-nonanone with RAMP to form the corresponding RAMP-hydrazone.[7] Deprotonation with LDA followed by methylation with methyl iodide affords the alkylated hydrazone.[7] Finally, ozonolysis of the hydrazone cleaves the auxiliary and yields the desired (4S)-ferrugineone with high enantiomeric excess.[7]

The following Graphviz diagram outlines the synthetic workflow.

Caption: Workflow for the asymmetric synthesis of (4S)-ferrugineone using the RAMP-hydrazone methodology.

This example highlights the efficiency and high degree of stereocontrol achievable with the SAMP/RAMP method in the synthesis of biologically active molecules.

Summary of Typical Yields and Enantioselectivities

The SAMP/RAMP hydrazone alkylation methodology consistently delivers high yields and excellent enantioselectivities for a wide range of substrates. The following table summarizes typical results for the α-alkylation of various ketones.

| Ketone | Electrophile | Yield (%) | ee (%) | Reference |

| 3-Pentanone | C₂H₅I | 56-58 | >97 | [4] |

| Cyclohexanone | CH₃I | 75 | >95 | [1] |

| Acetone | C₆H₅CH₂Br | 65 | >95 | [1] |

| Propiophenone | CH₃I | 80 | 98 | [1] |

Conclusion

The Enders SAMP/RAMP hydrazone methodology remains a powerful and versatile tool in the arsenal of the synthetic organic chemist. Its high degree of stereocontrol, predictable outcomes, and broad substrate scope have solidified its position as a classic and reliable method for the asymmetric synthesis of chiral carbonyl compounds. The ability to access both enantiomers of a target molecule by simply choosing between SAMP and RAMP further enhances its utility. For researchers in drug discovery and development, a thorough understanding of this methodology is essential for the efficient and stereoselective synthesis of complex molecular targets.

References

-

K. N. Houk, et al. (2010). The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones. PMC, [Link]

-

Wikipedia contributors. (2023). Enders SAMP/RAMP hydrazone-alkylation reaction. Wikipedia, [Link]

-

D. Enders, et al. (1993). Asymmetric Syntheses Using the SAMP-/RAMP-Hydrazone Method: ( S )-(+)-4-Methyl-3-Heptanone. ResearchGate, [Link]

-

M. Shipman, et al. (2013). Asymmetric Synthesis of 2-Substituted Oxetan-3-ones via Metalated SAMP/RAMP Hydrazones. The Journal of Organic Chemistry, [Link]

-

ChemTube3D. Asymmetric Alkylation of SAMP Hydrazone. ChemTube3D, [Link]

-

D. Enders, H. Kipphardt, & P. Fey. (1987). ASYMMETRIC SYNTHESES USING THE SAMP-/RAMP- HYDRAZONE METHOD: (S)-(+)-4-METHYL-3-HEPTANONE. Organic Syntheses, [Link]

-

H. Saeidian, et al. (2014). The SAMP-/RAMP-hydrazone methodology in asymmetric synthesis of 4S-ferrugineone and 4S,5S-ferrugineol: The pheromones of palm we. Iranian Chemical Communication, [Link]

-

M. Shipman, et al. (2013). Asymmetric Synthesis of 2-Substituted Oxetan-3-ones via Metalated SAMP/RAMP Hydrazones. The Journal of Organic Chemistry, [Link]

-

D. Enders, et al. (2008). Mild, Racemization Free Cleavage of Ketone SAMP-Hydrazones with Oxalic Acid - Recycling of the Chiral Auxiliary. ResearchGate, [Link]

Sources

- 1. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]

- 2. The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemtube3d.com [chemtube3d.com]

- 4. web.mit.edu [web.mit.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]